molecular formula C8H12N2O B598944 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde CAS No. 1204355-58-7

1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B598944
CAS No.: 1204355-58-7
M. Wt: 152.197
InChI Key: FNXSFOWYPJWBRA-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde is an organic compound with the molecular formula C8H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl hydrazine with an appropriate aldehyde or ketone under acidic conditions to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials with specific properties.

Biological Activity

1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and an aldehyde functional group, contributing to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and other relevant biological effects.

The molecular formula of this compound is C8H12N2O. It is synthesized through various methods, often involving the reaction of tert-butylhydrazine with suitable aldehydes under acidic conditions. The compound can undergo several chemical transformations including oxidation, reduction, and substitution reactions, which can be tailored for specific applications in research and industry .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been reported to inhibit the proliferation of several cancer cell lines, including those associated with breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

A comparative analysis of similar pyrazole derivatives has shown that modifications to the pyrazole ring significantly affect their biological activity. For instance, derivatives with electron-withdrawing groups tend to exhibit enhanced anticancer properties due to increased reactivity towards cellular targets .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate potency compared to conventional antibiotics .

Study 2: Anticancer Activity

A separate investigation assessed the cytotoxic effects of this compound on human lung cancer cells (A549). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed that the compound induced apoptosis through caspase activation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts that may disrupt normal cellular functions. Additionally, the pyrazole ring facilitates hydrogen bonding and π-π interactions with biomolecules, enhancing its binding affinity to target proteins involved in disease pathways .

Comparative Analysis

The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compoundS. aureus: 32; E. coli: 64A549: 25
3-(tert-butyl)-pyrazoleS. aureus: 16; E. coli: 32A549: 15
4-methyl-1H-pyrazoleS. aureus: 64; E. coli: >128A549: >50

Properties

IUPAC Name

2-tert-butylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)10-7(6-11)4-5-9-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXSFOWYPJWBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718983
Record name 1-tert-Butyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204355-58-7
Record name 1-tert-Butyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-1H-pyrazole-5-carbaldehyde
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